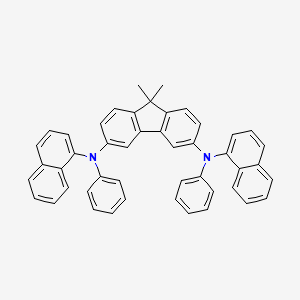

DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

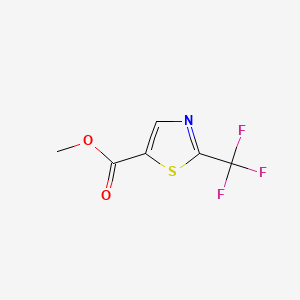

Molecular Structure Analysis

The molecular structure of DMFL-NPB consists of a 9,9-dimethylfluorene core with naphthalen-1-yl and phenyl groups attached . The molecular weight is 628.80 g/mol .Physical and Chemical Properties Analysis

DMFL-NPB has a molecular weight of 628.802 g/mol and a density of 1.2±0.1 g/cm3 . It has a UV peak at 381 nm (in THF) and a photoluminescence peak at 458 nm (in THF) .Applications De Recherche Scientifique

Hole Mobility : DMFL-NPB demonstrates significant hole mobility characteristics. Chu and Song (2007) investigated its hole mobility across different thicknesses using space-charge-limited current measurements, finding a variation in mobility with thickness due to interfacial trap states (Chu & Song, 2007).

Charge Injection and Doping Efficiencies : Yang et al. (2014) studied the impact of side chain substitution on the molecular structure of DMFL-NPB and its derivatives, revealing how these modifications affect charge injection, transport properties, and doping efficiency in organic semiconductors (Yang et al., 2014).

Performance in OLEDs : Tsai, Wang, and Chen (2009) improved the luminance efficiency of flexible OLEDs by using a double hole transport layer structure involving DMFL-NPB, demonstrating enhanced device efficiency and extended lifetime (Tsai, Wang, & Chen, 2009).

Solution-Processed Organic Films : Wang et al. (2010) investigated solution-processed films of DMFL-NPB and its blends, highlighting their uniformity and potential in fabricating white organic light-emitting devices (WOLEDs) with improved performance (Wang et al., 2010).

Quantum Chemical Calculations : Huang et al. (2015) used time-dependent density functional theory to study the hole reorganization energy and excited states characteristics of DMFL-NPB, providing insights into its hole transport characteristics (Huang et al., 2015).

Perovskite Solar Cells : Liu et al. (2020) incorporated DMFL-NPB into a poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) hole transport layer in perovskite solar cells, enhancing the power conversion efficiency and other performance metrics (Liu et al., 2020).

Electron Blocking and Hole Injection : Zhang et al. (2004) explored the role of DMFL-NPB in organic light-emitting devices, specifically its impact on electron blocking and hole injection, leading to improved luminescence efficiencies (Zhang et al., 2004).

Hole Transport Layer Applications : Xu et al. (2022) demonstrated the use of DMFL-NPB as a hole transport layer in perovskite solar cells, showing significant improvements in device performance (Xu et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTZRPKLKQSNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)